
Cefixime trihydrate
Vue d'ensemble
Description
Cefixime trihydrate is a third-generation cephalosporin antibiotic with the chemical formula $ \text{C}{16}\text{H}{15}\text{N}5\text{O}7\text{S}2 \cdot 3\text{H}2\text{O} $. It is classified as an oral broad-spectrum antibiotic effective against gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli . Its mechanism involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Pharmacokinetically, this compound exhibits 40–50% oral bioavailability, a plasma half-life of 3–4 hours, and ~65% protein binding, primarily excreted unchanged in urine .
Méthodes De Préparation
Alkaline Hydrolysis Method for Cefixime Trihydrate Synthesis
Reaction Mechanism and Starting Materials
The synthesis begins with cefixime methyl ester (IV), where R₁ is a (C₁–C₄) alkyl group (typically methyl) and R₂ is hydrogen . Alkaline hydrolysis is initiated using alkali metal hydroxides such as sodium or potassium hydroxide in the presence of a phase transfer catalyst, typically quaternary ammonium salts (e.g., tetrabutylammonium bromide) . The catalyst facilitates the reaction in a biphasic system, enhancing the nucleophilic attack on the ester group.
Hydrolysis Conditions and Optimization
The hydrolysis is conducted at 0–30°C, with optimal yields achieved at 0–5°C . A molar ratio of 2.8–3.5 moles of NaOH per mole of cefixime methyl ester ensures complete de-esterification. The reaction is monitored via HPLC, with completion typically within 30 minutes . Post-hydrolysis, the mixture is acidified to pH 5.0–6.0 using dilute HCl to neutralize excess base and precipitate intermediates. Carbon treatment with sodium dithionite or EDTA removes colored impurities, critical for achieving pharmaceutical-grade purity .
Crystallization and Isolation
The filtrate is heated to 60–70°C and acidified to pH 2.2–2.4 with 17% HCl, inducing crystallization of this compound . Isolation at 64–68°C ensures high solubility and minimizes residual solvents. A representative batch yielded 69.8 g of product with 99.76% purity, demonstrating the method’s reproducibility .
Ester Hydrolysis and Low-Temperature Crystallization
Streamlined Process for Industrial Applications
An alternative method avoids isolating intermediate salts, directly hydrolyzing cefixime methyl ester in aqueous NaOH at 0–15°C . Using 2.5–4.0 moles of NaOH per mole of ester, hydrolysis completes in <30 minutes, significantly reducing processing time . The solution is adjusted to pH 4.5–6.0 with HCl, followed by crystallization at pH 2.0–3.5 and cooling to 5–10°C .
Advantages in Purity and Yield
This method eliminates neutralization steps, reducing solvent use and operational complexity. Seeding with pure this compound nuclei ensures consistent crystal morphology, critical for dissolution rates. The final product is recovered in 85–90% yield with comparable purity to the alkaline hydrolysis method .
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for both methods:
Quality Control and Solubility Considerations
Impact of Crystallization Conditions
Isolation temperature profoundly affects solubility. Crystallization at ≥60°C produces this compound with a solubility profile of 4.84 mg/mL in water, compared to 3.25 mg/mL for batches isolated at lower temperatures . This is attributed to polymorphic stability and reduced amorphous content.
Industrial Scalability and Process Optimization
Solvent Efficiency and Hazard Mitigation
The alkaline hydrolysis method uses 52 mL of 17% HCl per 100 g of ester, avoiding hazardous solvents like trifluoroacetic acid . Phase transfer catalysts reduce reaction volumes by 40%, lowering production costs .
Environmental and Economic Considerations
Both methods achieve ≥85% yield, but the alkaline hydrolysis route is favored for its compliance with green chemistry principles. The omission of toxic byproducts aligns with FDA guidelines for pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Degradation Reactions
Cefixime trihydrate can undergo degradation through various processes, including:
-
Photocatalytic Degradation : Research has shown that cefixime can be effectively degraded using photocatalysts like bismuth ferrite under sunlight exposure. The degradation follows first-order kinetics, with significant degradation efficiencies reported (up to 98%) depending on the photocatalyst used .
-
Hydrolysis : Although cefixime is stable against beta-lactamase hydrolysis, it can still undergo hydrolysis under certain conditions, particularly in alkaline environments. This process can lead to the breakdown of its β-lactam ring, which is crucial for its antibacterial activity .
Photocatalytic Studies
Recent studies have highlighted the effectiveness of various photocatalysts in degrading this compound:
Photocatalyst | Degradation Efficiency (%) | Time (minutes) |
---|---|---|
Bismuth Ferrite | 98 | 30 |
ZnO/Graphene Oxide | 86 | 30 |
Fe3O4/TiO2 Core-Shell | 100 | 25 |
These findings indicate that the choice of photocatalyst significantly affects the degradation efficiency of this compound under solar irradiation .
Hydrolysis and Stability
The stability of this compound is influenced by environmental factors such as pH and temperature:
Applications De Recherche Scientifique
Clinical Applications
Cefixime is primarily indicated for the treatment of:
- Uncomplicated Urinary Tract Infections (UTIs) : Effective against pathogens such as Escherichia coli and Proteus mirabilis.
- Otitis Media : Treats middle ear infections caused by Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes.
- Pharyngitis and Tonsillitis : Targets infections caused by Streptococcus pyogenes.
- Acute Exacerbations of Chronic Bronchitis : Addresses exacerbations linked to Streptococcus pneumoniae and Haemophilus influenzae.
- Uncomplicated Gonorrhea : Effective against both penicillinase-producing and non-penicillinase-producing strains of Neisseria gonorrhoeae .
Analytical Applications
This compound has been the subject of various analytical studies aimed at determining its concentration in pharmaceutical formulations. Notable methods include:
-
Spectrophotometric Determination : A method involving the formation of a bluish-green ion-pair complex with bromophenol blue, allowing for sensitive detection without extraction. This method has been validated for use in various pharmaceutical preparations, including tablets and oral suspensions .
Pharmaceutical Preparation Labeled Amount (mg) Found Amount (mg) Zif b 50.0 55.6 ± 0.5 Zif b 200.0 202.6 ± 0.6 Cefalac c 50.0 50.3 ± 1.9 - High-Performance Liquid Chromatography (HPLC) : Comparative studies have demonstrated the effectiveness of HPLC methods in separating this compound from its degradation products, providing insights into its stability under various conditions .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- A study published in the "Journal of Clinical Microbiology" highlighted cefixime's role in treating complicated UTIs, demonstrating a high success rate in eradicating infection-causing bacteria .
- Another research article emphasized the antibiotic's efficacy against respiratory tract infections, particularly in pediatric populations, where it was shown to reduce symptoms significantly within a few days of treatment .
Safety and Pharmacokinetics
Cefixime is generally well-tolerated, with common side effects including gastrointestinal disturbances and allergic reactions. Its pharmacokinetic profile suggests good oral bioavailability and a half-life that supports once-daily dosing for many indications .
Mécanisme D'action
FK-027 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparaison Avec Des Composés Similaires
Pharmacological Spectrum
Cefixime trihydrate shares structural and functional similarities with other third-generation cephalosporins but differs in bacterial coverage. For example:
- Cefixime vs. Cefpodoxime Proxetil : Both are oral third-generation cephalosporins, but cefpodoxime exhibits broader activity against Staphylococcus aureus (methicillin-sensitive strains) due to enhanced PBP2 affinity .
- Cefixime vs. Ceftriaxone: Ceftriaxone (parenteral) has superior activity against Pseudomonas aeruginosa and Neisseria gonorrhoeae, attributed to its stability against extended-spectrum β-lactamases (ESBLs) .
Table 1: Comparative Antimicrobial Activity
Organism | This compound (MIC₉₀, µg/mL) | Cefuroxime Axetil (MIC₉₀, µg/mL) |
---|---|---|
E. coli | ≤1 | 4–8 |
H. influenzae | ≤0.12 | 0.5–1 |
S. pneumoniae | 0.25–1 | 0.12–0.25 |
Data derived from pharmacopeial standards and in vitro studies .
Pharmacokinetic Profiles
Table 2: Pharmacokinetic Comparison of Oral Cephalosporins
Parameter | This compound | Cefuroxime Axetil | Cefpodoxime Proxetil |
---|---|---|---|
Bioavailability (%) | 40–50 | ~50 | ~50 |
Half-life (h) | 3–4 | 1.3 | 2.2 |
Protein Binding (%) | 65 | 33–50 | 21–29 |
Urinary Excretion (%) | 50 | 50 | 30–40 |
Cefixime’s prolonged half-life supports once-daily dosing, unlike cefuroxime axetil (twice daily) . However, cefpodoxime proxetil achieves higher tissue penetration due to lower protein binding .
Stability and Degradation
This compound degrades under thermal stress (80°C for 1 hour) and acidic/alkaline conditions, forming hydrolytic and oxidative byproducts . In contrast, cefuroxime axetil demonstrates greater thermal stability but is prone to esterase-mediated hydrolysis in the gastrointestinal tract .
Table 3: Stability Under Stress Conditions
Condition | This compound Degradation (%) | Cefuroxime Axetil Degradation (%) |
---|---|---|
Heat (80°C, 1 h) | 15–20 | <5 |
Acidic pH (1.2, 6 h) | 25–30 | 40–50 |
Data from forced degradation studies .
Solubility and Formulation Strategies
This compound’s poor solubility is addressed via cyclodextrin complexes, solid dispersions with urea, and hydrotropic agents (e.g., sodium citrate), improving solubility by >120-fold . Comparatively, cefuroxime axetil uses lipid-based formulations for enhanced absorption, while cefpodoxime proxetil leverages micronization .
Table 4: Solubility Enhancement Techniques
Compound | Method | Solubility Increase (Fold) |
---|---|---|
This compound | Urea solid dispersion | 6–8 |
This compound | β-Cyclodextrin inclusion | 10–12 |
Cefuroxime Axetil | Lipid microemulsions | 15–20 |
Analytical Methods
This compound is quantified via HPLC (100–500 ng/band), HPTLC, and spectrophotometry (LOD: 0.42 µg/mL) . In contrast, cefuroxime axetil requires RP-HPLC for separation from degradation products due to ester instability .
Table 5: Analytical Method Validation
Parameter | This compound (HPLC) | Cefuroxime Axetil (RP-HPLC) |
---|---|---|
Linearity (µg/mL) | 5–25 | 10–50 |
Recovery (%) | 98.0–101.8 | 95.5–102.3 |
Precision (% RSD) | <2.0 | <1.5 |
Data from .
Activité Biologique
Cefixime trihydrate is a third-generation cephalosporin antibiotic, primarily used to treat various bacterial infections. Its biological activity is characterized by its mechanism of action, spectrum of activity, pharmacokinetics, and clinical efficacy against specific pathogens. This article delves into these aspects, supported by data tables and relevant case studies.
Cefixime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in rapidly dividing bacteria. Cefixime is stable against certain beta-lactamases, making it effective against bacteria that are resistant to other beta-lactam antibiotics.
Spectrum of Activity
Cefixime is effective against a broad range of both Gram-positive and Gram-negative bacteria. Its primary targets include:
- Gram-negative bacteria : Escherichia coli, Neisseria gonorrhoeae, Salmonella typhi
- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains)
Pharmacokinetics
Cefixime is well-absorbed following oral administration, with approximately 40%-50% bioavailability. The presence of food can slightly delay absorption but does not significantly affect the overall bioavailability. The drug reaches peak plasma concentrations within 2-6 hours post-administration. Its half-life ranges from 3 to 4 hours, allowing for convenient dosing schedules.
Treatment of Gonorrhea
A meta-analysis assessed the efficacy of cefixime in treating Neisseria gonorrhoeae infections at various anatomical sites:
Dosage (mg) | Urogenital Infections | Rectal Infections | Pharyngeal Infections |
---|---|---|---|
400 | 97% cure rate (824/846) | 97% cure rate (107/112) | 89% cure rate (202/242) |
800 | 98% cure rate (295/301) | N/A | 81% cure rate (21/26) |
These results indicate that cefixime is highly effective for urogenital infections but less so for pharyngeal infections .
Efficacy Against Typhoid Fever
Cefixime has also shown promising results in treating typhoid fever caused by Salmonella typhi. In a study involving mouse models, cefixime demonstrated potent therapeutic activity with an effective dose of 4 mg/kg/day. The drug was able to penetrate monocyte-derived THP-1 cells effectively, maintaining concentrations above the minimum inhibitory concentration (MIC) for extended periods .
Case Studies
- Case Study on Urogenital Infections : A cohort study involving 846 patients treated with a single dose of cefixime (400 mg) reported a cure rate of 97%, supporting its use as a first-line treatment for uncomplicated gonorrhea .
- Typhoid Fever Treatment : In a clinical setting, cefixime was administered to patients with confirmed typhoid fever, showing significant improvement in symptoms and reduction in pathogen load within days of treatment .
Antibacterial Activity
Recent studies have evaluated the antibacterial activity of this compound in various formulations. For example, a topical gel formulation containing cefixime was tested against several bacterial strains:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 20 mm |
Escherichia coli | 22 mm |
Bacillus subtilis | 24 mm |
The gel formulation exhibited significant antibacterial activity, particularly against Bacillus subtilis, indicating potential for localized applications .
Q & A
Basic Research Questions
Q. How can researchers validate a UV-Visible spectrophotometric method for quantifying cefixime trihydrate in bulk and dosage forms?
- Methodological Answer : Follow ICH Q2(R1) guidelines to assess linearity, specificity, accuracy, and precision.
- Linearity : Prepare serial dilutions (e.g., 10–45 µg/mL) and measure absorbance at 288 nm. Validate with an R² ≥ 0.999 using triplicate measurements .
- Specificity : Test interference from excipients (e.g., lactose, starch) by analyzing mixtures. Confirm no overlapping peaks at 288 nm .
- Accuracy : Calculate % recovery (98–102%) using spiked samples at three concentrations (e.g., 24, 30, 36 µg/mL) .
- Precision : Evaluate intra-day and inter-day variability via relative standard deviation (RSD < 2%) across analysts and laboratories .
Q. What experimental approaches ensure drug-polymer compatibility in this compound mucoadhesive microspheres?
- Methodological Answer : Use differential scanning calorimetry (DSC) to detect physicochemical interactions.
- Compare DSC thermograms of pure this compound (endothermic peak at 100–117°C for dehydration, exothermic peaks at 190°C and 250°C for decomposition) with microspheres. Absence of these peaks confirms amorphous dispersion in polymers like Carbopol 971P and HPMC K15M .
- Supplement with SEM to verify uniform surface morphology and particle size (4.5–5.3 µm) .
Advanced Research Questions
Q. How can Box-Behnken design optimize this compound microsphere formulations for gastroretentive delivery?
- Methodological Answer : Apply response surface methodology (RSM) with three factors (e.g., HPMC K15M, Carbopol 971P, drug concentration) and responses (particle size, drug release).
- Define levels for independent variables (e.g., Carbopol: 50–150 mg, HPMC: 100–200 mg).
- Use Design-Expert® software to predict optimal formulations (desirability ≈ 1) balancing particle size (<5 µm) and sustained release (>80% at 8 hours) .
- Validate predictions experimentally and assess mucoadhesion via in vitro wash-off tests .
Q. What strategies resolve contradictions in solubility data for this compound across solvents?
- Methodological Answer : Employ thermodynamic modeling (e.g., NRTL-FAC) to predict solubility in diverse solvents (water, ethanol, deep eutectic solvents).
- Measure solubility experimentally at 283.1–323.1 K and compare with model outputs. Adjust interaction parameters (e.g., activity coefficients) to align discrepancies .
- Validate using high-quality phase equilibria data and statistical metrics (AARD < 5%) .
Q. How does Quality by Design (QbD) enhance spectrophotometric method development for this compound?
- Methodological Answer : Integrate fractional factorial design (FFD) and central composite design (CCD) to optimize critical variables (e.g., reagent concentration, pH).
- Screen variables via FFD (e.g., oxidative coupling agents like N-bromosuccinimide) and refine using CCD .
- Validate robustness by testing edge cases (e.g., ±10% wavelength variation) and ensure RSD < 2% .
Q. Data Analysis & Interpretation
Q. How to analyze conflicting dissolution profiles of this compound from different formulations?
- Methodological Answer : Use similarity factor (f₂) and difference factor (f₁) for comparative analysis.
- Calculate f₂ > 50 (similarity) or f₁ < 15 (difference) between test (microspheres) and reference (tablets) profiles .
- Supplement with ANOVA to identify significant formulation variables (e.g., polymer ratio) affecting release kinetics .
Q. What advanced characterization techniques confirm amorphous solid dispersion in this compound formulations?
- Methodological Answer : Combine X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR).
- XRD: Absence of crystalline peaks confirms amorphous transition .
- FTIR: Monitor shifts in carboxyl (-COOH) and hydroxyl (-OH) groups to detect polymer-drug interactions .
Q. Stability & Degradation
Q. How to design stability-indicating assays for this compound under forced degradation conditions?
- Methodological Answer : Expose samples to heat (40–60°C), light (UV), and hydrolysis (acid/alkaline).
- Use RP-HPLC with C18 columns to separate degradation products (e.g., lactone derivatives). Validate specificity via peak purity index (>990) .
- Quantify degradation kinetics using Arrhenius plots to predict shelf-life .
Q. Bioavailability Enhancement
Q. What formulation approaches improve this compound’s bioavailability despite its pH-dependent solubility?
- Methodological Answer : Develop nanocrystal suspensions via high-pressure homogenization.
Propriétés
Key on ui mechanism of action |
The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Cefixime is a cephalosporin and cephalosporins work by using their beta-lactam rings to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins transpeptidases on bacteria. The inhibition of synthesis of the bacteria cell wall will cause lysis, particularly in fast growing organisms such as bacteria. Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall which in turn inhibit bacterial cell wall peptidoglycan synthesis. |
---|---|
Numéro CAS |
125110-14-7 |
Formule moléculaire |
C16H17N5O8S2 |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H15N5O7S2.H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);1H2/b20-9-;/t10-,14-;/m1./s1 |
Clé InChI |
HPRLWADTNARROR-JUZDKLSSSA-N |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |
SMILES isomérique |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O |
SMILES canonique |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O |
melting_point |
218-225 °C 218 - 225 °C |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Solubilité |
1.04e-01 g/L |
Synonymes |
(6R,7R)-7-((Z)-2-(2-aMinothiazol-4-yl)-2-((carboxyMethoxy)iMino)acetaMido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.